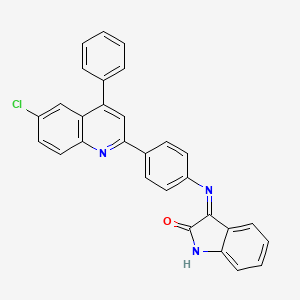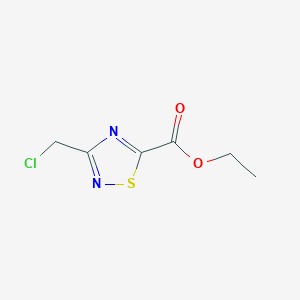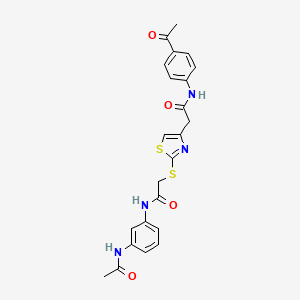
4-Amino-5-benzoyl-2-(3-methylphenoxy)-3-thiophenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Amino-5-benzoyl-2-(3-methylphenoxy)-3-thiophenecarbonitrile” is a complex organic molecule that contains several functional groups. These include an amino group (-NH2), a benzoyl group (C6H5CO-), a phenoxy group (C6H5O-), and a nitrile group (-CN). The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the functional groups mentioned above would significantly influence its structure. For example, the amino and nitrile groups are both capable of forming hydrogen bonds, which could lead to a more complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might have a relatively high melting point due to the presence of polar functional groups capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-Amino-5-benzoyl-2-(3-methylphenoxy)-3-thiophenecarbonitrile derivatives have been studied for their potential use in corrosion inhibition. For instance, a study by Verma, Quraishi, and Singh (2015) explored the corrosion inhibition properties of similar derivatives on mild steel in acidic environments. Their findings indicated significant inhibition efficiency, making these compounds promising for industrial applications in corrosion protection (Verma, Quraishi, & Singh, 2015).
Anticancer Properties
Compounds related to this compound have shown potential in cancer treatment. For example, Yan et al. (2015) synthesized compounds that demonstrated strong inhibitory effects on the proliferation of human liver cancer HepG2 cells. Their study provides insights into the potential of these compounds in developing anticancer therapies (Yan et al., 2015).
Cellular Uptake Inhibition
The derivatives of this compound can also play a role in inhibiting cellular uptake. A study by Briel et al. (1999) discussed how certain derivatives inhibited the uptake of L-T3 in human hepatoma cells, indicating potential applications in regulating cellular activities (Briel et al., 1999).
Photoredox Photoinitiation
These compounds have been explored for their use in photoredox photoinitiation, particularly in 3D printing processes. A study by Tomal et al. (2019) highlighted the effectiveness of certain derivatives in initiating polymerization processes under specific light conditions, demonstrating their utility in advanced manufacturing technologies (Tomal et al., 2019).
Conformational Polymorphism Studies
The structural polymorphism of compounds like this compound has been a subject of study to understand their physical properties. Yu et al. (2000) conducted research on a similar compound, focusing on its different polymorphic forms, which is crucial in pharmaceutical development (Yu et al., 2000).
Wirkmechanismus
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been associated with various biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents .
Mode of Action
It’s known that compounds with similar structures interact with their targets, leading to changes at the molecular level that result in their observed biological activities .
Biochemical Pathways
It’s known that similar compounds can influence a variety of pathways, leading to their diverse biological activities .
Result of Action
One synthesized derivative of a similar compound, 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole, has shown significant antioxidant potential in terms of scavenging free radicals. It was also found to be an effective radioprotector against radiation-induced damage in the liver of mice .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-amino-5-benzoyl-2-(3-methylphenoxy)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-6-5-9-14(10-12)23-19-15(11-20)16(21)18(24-19)17(22)13-7-3-2-4-8-13/h2-10H,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAMYXOBWYPWMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2864028.png)



![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)




![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2864048.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)